molecular formula C17H17N5O2 B2372209 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 932162-77-1

1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2372209
CAS No.: 932162-77-1
M. Wt: 323.356
InChI Key: HLWMPBIRTTYIBL-UHFFFAOYSA-N
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Description

The compound “1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their antimicrobial activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For instance, one study used 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate for the synthesis of polyfunctionally substituted heterocycles . Another study synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 517.7±50.0 °C . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Cancer Research

This compound and its derivatives have shown promise in cancer research. For instance, certain derivatives have been identified as inhibitors of Aurora A, a kinase involved in the regulation of cell division, suggesting potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006). Additionally, various isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus, including 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, have shown promising results against Ehrlich ascites carcinoma cells and have displayed significant in vivo radioprotective activity (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).

Antiviral Research

Compounds derived from this acid have exhibited antiviral activities. For instance, specific derivatives have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without showing toxicity for Vero cells (A. Bernardino, Alexandre R. Azevedo, L. C. S. Pinheiro, J. C. Borges, Vinícius Lucio Carvalho, Milene Dias Miranda, M. D. Meneses, M. Nascimento, D. Ferreira, M. Rebello, Viveca Giongo Silva, I. Frugulhetti, 2007).

Anti-Inflammatory and Antioxidant Research

Some derivatives have been investigated for their potential as anti-5-lipoxygenase agents and antioxidants. For example, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited both anticancer and anti-5-lipoxygenase activities (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016). Additionally, specific pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown antioxidant activity nearly equal to that of ascorbic acid (A. El‐Mekabaty, 2015).

Antibacterial Research

Derivatives of this compound have also been evaluated for their antibacterial activities. For example, various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids synthesized have been found to be effective antibacterial agents (T. Maqbool, A. Nazeer, M. N. Khan, M. Elliott, M. Khan, M. Ashraf, Muhammad Nasrullah, Shafia Arshad, M. Munawar, 2014).

Synthesis and Characterization in Medicinal Chemistry

This compound serves as an important intermediate in various synthetic pathways in medicinal chemistry. For instance, it has been used in the synthesis of apixaban, an anticoagulant, as well as in the preparation of various heterocyclic compounds (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).

Biochemical Analysis

Biochemical Properties

MFCD08558311 has been found to interact with certain enzymes and proteins. For instance, it has been associated with the inhibition of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The interaction between MFCD08558311 and CDK2 could potentially influence various biochemical reactions within the cell .

Cellular Effects

The cellular effects of MFCD08558311 are primarily observed in its potential cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that MFCD08558311 could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MFCD08558311 involves its interaction with CDK2. It has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and induce apoptosis within cells . This suggests that MFCD08558311 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function could be inferred from its cytotoxic activities observed in in vitro studies .

Dosage Effects in Animal Models

The dosage effects of MFCD08558311 in animal models have not been explicitly reported in the literature. Its cytotoxic activities suggest that its effects could potentially vary with different dosages .

Metabolic Pathways

Given its interaction with CDK2, it could potentially influence pathways related to cell cycle regulation .

Transport and Distribution

Its cellular effects suggest that it could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its molecular interactions and cellular effects, it could potentially be localized to specific compartments or organelles within the cell .

Properties

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(24)12-6-8-21(9-7-12)15-14-10-20-22(16(14)19-11-18-15)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMPBIRTTYIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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